molecular formula C16H12FN3OS B2784473 N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide CAS No. 696656-65-2

N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Cat. No. B2784473
CAS RN: 696656-65-2
M. Wt: 313.35
InChI Key: UJHSFJQKFWSMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK) and has shown promising results in preclinical studies for the treatment of B-cell malignancies. BTK is a crucial enzyme in the B-cell receptor signaling pathway and plays a key role in the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies.

Mechanism of Action

N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a reversible inhibitor of BTK that binds to the enzyme’s active site and prevents its phosphorylation and activation. Inhibition of BTK leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells. This compound has also been shown to enhance the activity of natural killer cells and T-cells, leading to increased immune responses against cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies, with significant reductions in tumor growth observed in mouse models of CLL, MCL, and DLBCL. This compound has also been shown to have minimal toxicity and good pharmacokinetic properties, making it a promising candidate for clinical development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. This compound has also been shown to be effective in combination with other targeted therapies, such as venetoclax and ibrutinib. However, this compound has not yet been tested in clinical trials, and its long-term safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for the development of N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide as a therapeutic agent for B-cell malignancies. These include:
1. Clinical trials: The safety and efficacy of this compound need to be evaluated in clinical trials to determine its potential as a therapeutic agent for B-cell malignancies.
2. Combination therapies: this compound may be effective in combination with other targeted therapies, such as venetoclax and ibrutinib, and further studies are needed to evaluate these combinations.
3. Biomarker identification: Biomarkers that predict response to this compound need to be identified to improve patient selection and treatment outcomes.
4. Resistance mechanisms: The development of resistance to BTK inhibitors is a major challenge in the treatment of B-cell malignancies, and further studies are needed to identify and overcome these mechanisms.
In conclusion, this compound is a promising small molecule inhibitor of BTK that has shown potent antitumor activity in preclinical studies. Further studies are needed to evaluate its safety and efficacy in clinical trials and to identify biomarkers of response and resistance mechanisms. This compound may also be effective in combination with other targeted therapies, and its development as a therapeutic agent for B-cell malignancies warrants further investigation.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide involves a multistep process that starts with the reaction of 4-fluoroaniline with 4-chlorobenzaldehyde to form 4-fluoro-4'-chloroazobenzene. This intermediate is then reacted with 4-thiocyanatoquinazoline to form the desired product, this compound. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation, increased apoptosis, and enhanced immune responses.

properties

IUPAC Name

N-(4-fluorophenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c17-11-5-7-12(8-6-11)20-15(21)9-22-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHSFJQKFWSMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.